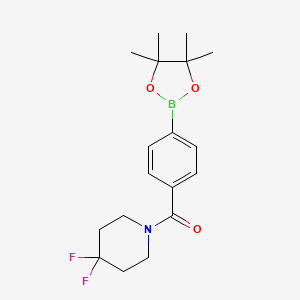

(4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

CAS No.: 955406-29-8

Cat. No.: VC2698626

Molecular Formula: C18H24BF2NO3

Molecular Weight: 351.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955406-29-8 |

|---|---|

| Molecular Formula | C18H24BF2NO3 |

| Molecular Weight | 351.2 g/mol |

| IUPAC Name | (4,4-difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H24BF2NO3/c1-16(2)17(3,4)25-19(24-16)14-7-5-13(6-8-14)15(23)22-11-9-18(20,21)10-12-22/h5-8H,9-12H2,1-4H3 |

| Standard InChI Key | HQPKIDVCBSSUON-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)(F)F |

Introduction

Structural Characteristics

Component Analysis

The compound (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone consists of two primary structural components connected by a methanone (carbonyl) linkage:

-

4,4-Difluoropiperidin-1-yl group: A six-membered nitrogen-containing heterocycle with two fluorine atoms at the 4-position .

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group: A phenyl ring substituted with a pinacol boronic ester at the para position .

Molecular Properties

Based on structural analysis and similar compounds, the following molecular properties can be estimated:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₈H₂₄BF₂NO₃ | Derived from component analysis |

| Molecular Weight | Approximately 351 g/mol | Calculated from molecular formula |

| Structural Classification | Boronic ester, Fluorinated heterocycle | Dual functional group classification |

| Hydrogen Bond Acceptors | Multiple | From carbonyl, nitrogen, and boronic ester |

| Rotatable Bonds | Several | Contributing to conformational flexibility |

The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is particularly significant as it represents a protected boronic acid, which has important applications in organic synthesis, particularly in coupling reactions .

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of (4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is primarily determined by its functional groups:

-

The boronic ester group: This functional group is particularly valuable in synthetic chemistry due to its participation in various coupling reactions, especially Suzuki-Miyaura cross-coupling. The tetramethyl-1,3,2-dioxaborolan-2-yl group can react with halides in the presence of palladium catalysts to form new carbon-carbon bonds .

-

The carbonyl linkage: The methanone bridge connecting the two primary structural components provides a reactive site for nucleophilic addition reactions.

-

The difluoropiperidine moiety: The gem-difluoro substitution pattern affects the electronegativity and conformation of the piperidine ring, potentially influencing hydrogen bonding capabilities and metabolic stability .

Synthetic Pathways

Key Intermediates

The synthesis would likely involve these key intermediates:

| Intermediate | Role in Synthesis |

|---|---|

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | Precursor for the boronic ester component |

| 4,4-Difluoropiperidine | Nitrogen-containing component |

| Coupling reagents (e.g., HATU, EDC/HOBt) | Activation of carboxylic acid for amide formation |

| Palladium catalysts | For cross-coupling and borylation reactions |

Analytical Characterization

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features that could aid in its identification and structural confirmation:

-

NMR Spectroscopy:

-

¹H NMR would show signals for the tetramethyl groups of the dioxaborolane ring (typically around 1.2-1.4 ppm)

-

¹⁹F NMR would display signals for the gem-difluoro group

-

¹¹B NMR would show a characteristic signal for the boron atom in the dioxaborolane

-

¹³C NMR would reveal the carbonyl carbon signal and aromatic carbons

-

-

Infrared Spectroscopy:

-

Characteristic C=O stretching (approximately 1650-1680 cm⁻¹)

-

B-O stretching vibrations from the boronic ester

-

C-F stretching bands

-

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the structural components. Based on similar compounds, the molecular ion peak would be expected around m/z 351, with fragment ions corresponding to the loss of the boronic ester group and other distinctive fragmentations.

Applications and Significance

Synthetic Chemistry Applications

The boronic ester functionality makes this compound potentially valuable as a building block in synthetic chemistry:

-

Cross-coupling reactions: The tetramethyl-1,3,2-dioxaborolan-2-yl group can participate in Suzuki-Miyaura coupling reactions to create complex molecular architectures .

-

Pharmaceutical intermediates: The combination of fluorinated piperidine and boronic ester functionalities could make this compound useful in medicinal chemistry for constructing drug candidates.

-

Material science precursors: Similar boronic esters have been employed in the synthesis of conjugated materials and polymers .

Pharmaceutical Relevance

The structural features of this compound suggest potential relevance to pharmaceutical research:

-

The difluoropiperidine moiety: Gem-difluoro substitution patterns are often employed in medicinal chemistry to enhance metabolic stability and modulate the basicity of nitrogen heterocycles .

-

The boronic ester group: While primarily useful as a synthetic handle, boronic acids and esters themselves have found applications in pharmaceutical research, particularly in enzyme inhibitors.

-

The carbonyl linkage: Amide bonds are prevalent in pharmaceutical compounds due to their stability and hydrogen bonding capabilities.

Structure-Activity Relationship Considerations

Key Structural Features

When considering the potential biological activity of this compound, several structural features merit attention:

Comparative Analysis

Comparisons with structurally related compounds can provide insights into potential activities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume